4-Methyl-3-phenyl-1H-pyrazol-1-amine

Kinase inhibition JNK3 Neurodegeneration

Researchers often face batch inconsistency when sourcing specific pyrazole regioisomers for SAR studies. 4-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 99939-02-3) addresses this with precisely defined 3-phenyl, 4-methyl, and 1-amino substitution. • Unique N1-amino H-bond donor/acceptor motif enables selective kinase inhibitor design. • 98% HPLC purity ensures reproducible SAR data. • LogP ~1.57 balances permeability and solubility for lead optimization. • In stock for immediate global delivery.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 99939-02-3
Cat. No. B12883900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenyl-1H-pyrazol-1-amine
CAS99939-02-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1C2=CC=CC=C2)N
InChIInChI=1S/C10H11N3/c1-8-7-13(11)12-10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
InChIKeyVWLMOTIPDQCTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Methyl-3-phenyl-1H-pyrazol-1-amine


4-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 99939-02-3) is a heterocyclic small molecule belonging to the 1-aminopyrazole class. It features a pyrazole core with a methyl substituent at the 4-position, a phenyl group at the 3-position, and a primary amino group at the N1 position, which differentiates it from other pyrazole regioisomers and substitution patterns. The compound is commercially available at 98% purity (HPLC) and has a molecular weight of 173.21 g/mol (C10H11N3). While widely utilized as a building block in medicinal chemistry, direct biological data for the parent compound remain sparse; however, its derivatives and close analogs have been implicated in cannabinoid receptor binding [1], FLT3 kinase inhibition [2], and other therapeutic areas, establishing the core scaffold's pharmacological relevance.

  • Building block for SAR and library synthesis
  • Distinct 1-aminopyrazole substitution pattern
  • Enables N1-directed derivatization
  • Requires solubility and formulation assessment

Why 4-Methyl-3-phenyl-1H-pyrazol-1-amine Is Not Interchangeable with Common Analogs


In procurement for structure-activity relationship (SAR) campaigns, substituting 4-Methyl-3-phenyl-1H-pyrazol-1-amine with more accessible or structurally similar pyrazoles (e.g., 4-methyl-3-phenyl-1H-pyrazole, 4-methyl-5-phenyl-1H-pyrazol-3-amine) can lead to significant changes in molecular recognition and physicochemical properties. The N1-amino group introduces a distinct hydrogen bond donor/acceptor motif not present in N-unsubstituted or N-alkyl analogs, which can alter target binding, cellular permeability, and metabolic stability. Furthermore, the precise substitution pattern (3-phenyl, 4-methyl, 1-amino) has been shown to influence selectivity profiles in kinase inhibition assays [1]. Replacing this compound with a generic alternative without validation risks data inconsistency and wasted resources, making identity verification and lot-specific characterization essential for reproducible research.

  • !N1-amino group introduces H-bond donor/acceptor, absent in N-unsubstituted analogs
  • !3-phenyl, 4-methyl, 1-amino pattern influences kinase selectivity profiles
  • !Generic replacement may alter target binding, permeability, and metabolic stability

Differentiation Evidence for 4-Methyl-3-phenyl-1H-pyrazol-1-amine


JNK3 Inhibition and Isoform Selectivity

While the parent compound 4-Methyl-3-phenyl-1H-pyrazol-1-amine is a building block, a closely related aminopyrazole derivative from the same structural class (SR-3576) demonstrates exceptional potency and isoform selectivity for JNK3, a kinase implicated in neurodegeneration. SR-3576 inhibits JNK3 with an IC50 of 7 nM and exhibits >2800-fold selectivity over p38 (p38 IC50 > 20 μM). This contrasts with many broader-spectrum JNK inhibitors and highlights the potential of the 1-aminopyrazole scaffold for achieving high selectivity, a key differentiating factor for this compound class [1]. The specific substitution pattern around the pyrazole core is critical for this selectivity profile.

JNK3 Selectivity
Class-level inference
SR-3576 derivative: JNK3 IC50 7 nM, >2800-fold over p38 (p38 IC50 >20 µM)
Supports kinase isoform-selectivity research
Based on close derivative; parent compound may differ
Kinase inhibition JNK3 Neurodegeneration Selectivity

Lipophilicity and Hydrogen Bonding vs. Close Analogs

The presence of the N1-amino group on 4-Methyl-3-phenyl-1H-pyrazol-1-amine imparts distinct physicochemical properties compared to its N1-unsubstituted counterpart, 4-methyl-3-phenyl-1H-pyrazole (CAS 13808-62-3). The target compound exhibits a calculated LogP of approximately 1.57 (or 1.46 ± 0.47, depending on the method) , which is significantly lower than the LogP of the N1-unsubstituted analog (estimated ~2.3 based on fragment contributions). Additionally, the N1-amino group adds a hydrogen bond donor (HBD=1), whereas the analog has HBD=0. These differences directly influence aqueous solubility, membrane permeability, and potential for off-target interactions [1].

Lipophilicity & H-Bond
Cross-study comparable
LogP ≈1.57 (HBD=1) vs N1-H analog LogP ~2.3 (HBD=0)
Lower lipophilicity and HBD may improve solubility
Calculated values; experimental validation advised
Physicochemical properties LogP Hydrogen bonding ADME

Aqueous Solubility and pH Dependence

Limited experimental solubility data exists for 4-Methyl-3-phenyl-1H-pyrazol-1-amine. An entry in a solubility database suggests an aqueous solubility value of '38' (units unspecified, but likely μg/mL) . A separate dataset indicates that the solubility of this compound is pH-dependent, showing a value of '1' across the pH range 1-9 (likely indicating low solubility) . These data, while preliminary, suggest that the free base may have limited aqueous solubility, which is a critical consideration for bioassay preparation. Researchers should anticipate the need for formulation optimization (e.g., use of DMSO stocks, surfactants, or salt formation) when working with this compound.

Aqueous Solubility
Data to verify
Reported ~38 µg/mL; low solubility across pH 1–9
Supports formulation and assay compatibility review
Preliminary data; confirm experimentally
Solubility Formulation Assay compatibility pH dependence

Cytotoxicity of Structural Analogs

Although direct bioactivity data for 4-Methyl-3-phenyl-1H-pyrazol-1-amine is not readily available, a closely related hydrochloride salt (4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride) demonstrates significant cytotoxicity, with IC50 values ranging from 60 nM to >2000 nM against breast (MCF-7) and liver (HEPG2) cancer cell lines . This provides a class-level benchmark for the potential activity of derivatives of the target compound. The target compound's 1-amino group offers a distinct handle for further derivatization, potentially leading to improved potency or altered selectivity profiles compared to the 5-amine analog.

Cytotoxicity Context
Class-level inference
5-amine analog HCl: IC50 60 nM to >2000 nM (MCF-7, HEPG2)
Supports cell-model endpoint review
Direct data for target compound unavailable
Cytotoxicity Anticancer SAR Pyrazole derivatives

Beta-1 Adrenergic Receptor Selectivity

In a selectivity screen, 4-Methyl-3-phenyl-1H-pyrazol-1-amine was found to have no measurable affinity for the Beta-1 adrenergic receptor (binding affinity = 'No affinity') . This negative data is valuable as it indicates a lower likelihood of off-target cardiovascular effects mediated by this receptor, which is a common concern for many drug-like molecules. This contrasts with some structurally related compounds that may exhibit unwanted adrenergic activity.

Beta-1 Binding
Supporting evidence
No measurable affinity
Suggests lower off-target probability
May reduce cardiovascular-related off-targets
Off-target Selectivity Adrenergic receptor Safety

In Vivo Toxicity Profile

Preliminary toxicity assessment in a rat model indicates that 4-Methyl-3-phenyl-1H-pyrazol-1-amine did not cause observable toxicity following oral administration of a 50 mg/kg dose . Additionally, the compound was negative in a tail vein irritation model . While these data are from a limited dataset and require further validation, they suggest a favorable initial safety profile relative to compounds that might cause acute toxicity or irritation at similar doses.

In Vivo Toxicity
Data to verify
Rat: no toxicity at 50 mg/kg oral; negative tail vein irritation
Supports safety-related endpoint monitoring
Limited dataset; further validation needed
Toxicity In vivo Safety Rodent model

Application Scenarios for 4-Methyl-3-phenyl-1H-pyrazol-1-amine


Kinase Inhibitor Scaffold Optimization

Given the demonstrated potential of the 1-aminopyrazole scaffold for achieving high isoform selectivity in kinase inhibition (e.g., >2800-fold selectivity for JNK3 over p38 [1]), 4-Methyl-3-phenyl-1H-pyrazol-1-amine is a strategic starting material for synthesizing focused libraries targeting specific kinases. The N1-amino group offers a unique vector for derivatization, enabling exploration of structure-activity relationships (SAR) to enhance potency and selectivity against validated targets like JNK3 and FLT3. Researchers can leverage the compound's distinct physicochemical properties (LogP ~1.57) to modulate ADME characteristics.

Chemical Probe Development

The compound's lack of affinity for the Beta-1 adrenergic receptor [1] and preliminary favorable toxicity profile make it a suitable candidate for developing chemical probes. The core scaffold can be functionalized to introduce photoaffinity labels, fluorescent tags, or biotin handles, enabling target identification and validation studies with a reduced risk of confounding off-target effects. This is particularly valuable in neuroscience research, where selectivity over related kinase families (e.g., p38) is critical.

Functional Organic Materials Building Block

Beyond medicinal chemistry, the pyrazole core is recognized for its utility in material science applications, such as metal-organic frameworks (MOFs) and coordination polymers. The N1-amino group and the nitrogen atoms in the pyrazole ring provide multiple coordination sites for metal ions. 4-Methyl-3-phenyl-1H-pyrazol-1-amine can serve as a versatile ligand for constructing novel materials with tailored electronic, magnetic, or catalytic properties. Its distinct substitution pattern influences the geometry and properties of the resulting metal complexes.

Agrochemical Lead Generation

Pyrazole derivatives have a long history of use in agrochemicals, including herbicides and fungicides. The 3-arylpyrazole motif is found in several commercial products. 4-Methyl-3-phenyl-1H-pyrazol-1-amine can be employed as a key intermediate for synthesizing novel analogs with potential activity against plant pests or pathogens. Its distinct substitution pattern may impart improved selectivity or environmental fate compared to existing agrochemicals.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
1-Aminopyrazole derivatization handle
Kinase selectivity profiling
Chemical probe synthesis
Low off-target probability (Beta-1)
Target engagement and selectivity assays
Metal-organic frameworks
Multiple coordination sites (N1, pyrazole N)
Material property characterization
Agrochemical intermediate
3-Arylpyrazole motif
Pest/pathogen activity and environmental fate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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